molecular formula C14H15N5O4S2 B2686731 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097920-82-4

3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2686731
CAS No.: 2097920-82-4
M. Wt: 381.43
InChI Key: IQZOBYFTBLZVKH-UHFFFAOYSA-N
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Description

3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic chemical reagent of high purity, intended exclusively for research and development purposes in a laboratory setting. This molecule features a complex structure incorporating a benzoxazolone scaffold linked via a sulfonyl group to a piperazine-substituted 1,2,5-thiadiazole ring. This specific architecture is of significant interest in modern medicinal chemistry and drug discovery, particularly for investigating structure-activity relationships (SAR) and for screening against novel biological targets . Compounds with similar heterocyclic frameworks, such as benzoxazole and thiadiazole, are frequently explored for their potential interactions with various enzymatic pathways and cellular receptors . Researchers value this reagent as a key intermediate or building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in oncology and neuroscience research . It is strictly for research use and is not manufactured or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and ensure all procedures adhere to their institution's safety protocols.

Properties

IUPAC Name

3-methyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S2/c1-17-11-8-10(2-3-12(11)23-14(17)20)25(21,22)19-6-4-18(5-7-19)13-9-15-24-16-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZOBYFTBLZVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is often introduced via the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides.

    Attachment of the Piperazine Moiety: Piperazine derivatives are commonly synthesized through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.

    Final Coupling: The final step involves coupling the benzoxazole core with the thiadiazole-piperazine intermediate, typically using sulfonylation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

The major products depend on the specific reactions but can include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the piperazine or benzoxazole rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that various thiadiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications in the thiadiazole structure significantly enhanced antibacterial activity, suggesting that similar modifications could be applied to 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one to optimize its antimicrobial properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In vitro studies on related thiadiazole compounds revealed their ability to inhibit cancer cell proliferation in several cancer lines, including breast and lung cancers. The mechanism was identified as the modulation of key signaling pathways involved in cell survival and proliferation . These findings support further investigation into the anticancer potential of this compound.

Neuropharmacological Effects

Thiadiazoles have also shown promise in neuropharmacology. Compounds containing thiadiazole rings are being explored for their anticonvulsant properties.

Case Study: Anticonvulsant Activity

Research has demonstrated that certain thiadiazole derivatives possess anticonvulsant activity in animal models. For example, compounds were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, showing significant protection against induced seizures. The results suggest that modifications to the thiadiazole structure can enhance neuroprotective effects .

Anti-inflammatory Properties

Inflammation is a key factor in many diseases. Thiadiazole derivatives have been investigated for their anti-inflammatory effects.

Case Study: Inflammation Inhibition

A study indicated that specific thiadiazole compounds could reduce inflammation markers in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways . This suggests that this compound may also exhibit similar anti-inflammatory properties.

Data Table: Summary of Biological Activities

Biological ActivityCompound DerivativeActivity LevelReference
AntibacterialThiadiazole DerivativeModerate
AnticancerThiadiazole DerivativeSignificant
AnticonvulsantThiadiazole DerivativeHigh
Anti-inflammatoryThiadiazole CompoundModerate

Mechanism of Action

Comparison with Similar Compounds

Heterocyclic Core Modifications

Benzoxazolone vs. Benzothiazole/Pyrazolone Derivatives

  • 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010): Replacing the benzoxazolone with a pyrazolone-benzothiazole hybrid reduces ring strain and alters electron density. The pyrazolone ring introduces additional hydrogen-bonding sites, which may enhance binding to kinases or proteases compared to the benzoxazolone’s rigidity .

Piperazine-Linked Sulfonamide Derivatives

Comparison with Compound 31 ():

  • Compound 31: 1-[4-[4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-3-(trifluoromethyl)phenyl]pyridin-2-yl]piperazin-1-yl]ethanone. Key Differences:
  • Core Structure : Benzodioxin vs. benzoxazolone. Benzodioxin’s oxygen-rich structure enhances polarity but may reduce blood-brain barrier penetration compared to benzoxazolone.
  • Substituent : Trifluoromethylphenyl-pyridine vs. thiadiazole. The trifluoromethyl group in Compound 31 increases lipophilicity, whereas the thiadiazole in the target compound improves metabolic stability via electron withdrawal .

Comparison with Lecozotan Hydrochloride ():

  • Lecozotan Hydrochloride: A 5-HT1A receptor antagonist with a 4-cyanobenzamide-pyridinyl-piperazine-benzodioxin scaffold. Key Differences:
  • Pharmacophore: Lecozotan’s benzodioxin and cyanobenzamide groups target serotonin receptors, while the thiadiazole-sulfonamide-benzoxazolone system in the target compound may favor different receptor interactions (e.g., kinase or protease inhibition).
  • Bioavailability : The sulfonamide-thiadiazole combination in the target compound likely reduces first-pass metabolism compared to Lecozotan’s benzodioxin .

Thiadiazole-Containing Analogues

Comparison with Spautin-1 and BAY 80-6946 ():

  • Spautin-1 : A quinazoline derivative with fluorobenzyl groups.
    • Divergence : Lacks the piperazine-sulfonamide bridge, limiting its ability to engage in multivalent interactions.
  • BAY 80-6946: A morpholinoquinazoline with pyrimidine-carboxamide. Divergence: The morpholine and pyrimidine groups confer PI3K/mTOR selectivity, whereas the target compound’s thiadiazole-piperazine system may target adenosine or serotonin receptors .

Biological Activity

The compound 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including cytotoxicity against various cancer cell lines and antimicrobial properties.

Chemical Structure

The compound features a complex structure that includes a benzoxazole ring fused with a thiadiazole and piperazine moiety. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of various derivatives related to the compound. Notably, derivatives of 1,3,4-thiadiazole have shown promising results against several cancer cell lines:

  • Cytotoxicity against Human Cancer Cell Lines :
    • HCT116 (Colon Cancer) : Compounds exhibited GI50 values ranging from 0.74 to 10.0 μg/mL.
    • H460 (Lung Cancer) : The most active derivative demonstrated an IC50 value of approximately 10 μg/mL.
    • MCF-7 (Breast Cancer) : Some derivatives showed significant inhibition at concentrations as low as 10 μM/mL .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. For example:

  • The introduction of specific substituents on the thiadiazole ring enhances anticancer properties.
  • Compounds with a phenyl group substitution at position 1 of the pyrazole ring exhibited superior activity compared to their unsubstituted counterparts .

Antimicrobial Activity

In addition to anticancer properties, the compound has been screened for antimicrobial efficacy. Certain derivatives have demonstrated good activity against a variety of microorganisms, indicating potential applications in treating infections:

CompoundMicroorganismActivity
2aE. coliGood
3cS. aureusModerate
5a-cP. aeruginosaStrong

Study on Anticancer Effects

A study focused on the anticancer effects of various thiadiazole derivatives found that:

  • The compound inhibited cell growth in multiple cancer lines with varying degrees of effectiveness.
  • The most potent compounds were further analyzed for their mechanism of action, revealing interactions with specific protein kinases involved in cancer progression .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial properties of the compound against clinical strains:

  • Results indicated that some derivatives had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • The study concluded that modifications to the piperazine group could significantly enhance antimicrobial efficacy .

Q & A

Basic: What are the key synthetic routes for this compound?

The synthesis typically involves coupling the benzoxazolone core with a sulfonated piperazine-thiadiazole moiety. A general procedure includes refluxing intermediates in ethanol or DMF-EtOH mixtures, followed by purification via recrystallization . For example, analogous compounds (e.g., benzoxazolone-piperazine derivatives) are synthesized under reflux for 2–5 hours, with yields optimized by controlling stoichiometry and solvent polarity .

Advanced: How can researchers optimize synthesis using design of experiments (DoE)?

DoE can systematically evaluate variables like temperature, solvent ratios (e.g., DMF:EtOH), and catalyst loading. For instance, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters, reducing side products . Statistical modeling (e.g., response surface methodology) can identify critical factors affecting yield and purity, such as reaction time (5–7 hours) or inert atmosphere requirements .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • 1H/13C NMR : Assign protons and carbons in the benzoxazolone (δ 6.8–7.5 ppm for aromatic protons) and piperazine-thiadiazole moieties (δ 3.2–3.8 ppm for piperazine CH2 groups) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) to confirm sulfonyl and thiadiazole incorporation .
  • FT-IR : Confirm sulfonyl (SO2) stretches at ~1350–1150 cm⁻¹ and benzoxazolone C=O at ~1750 cm⁻¹ .

Advanced: How do structural modifications affect biological activity?

Modifying the thiadiazole (e.g., fluorination) or piperazine (e.g., alkylation) can alter target binding. For example, fluorinated analogs (see ) show enhanced cytotoxicity due to increased lipophilicity and metabolic stability . SAR studies on similar compounds recommend evaluating substituent effects via in vitro assays (e.g., IC50 against MCF-7 or HEPG-2 cells) .

Basic: What solvents and conditions are used for recrystallization?

Ethanol, DMF-EtOH (1:1), or 1,4-dioxane are common. Controlled cooling (0.5–1°C/min) minimizes impurities. For instance, reports recrystallization from DMF-EtOH to achieve >95% purity .

Advanced: How to resolve contradictory cytotoxicity data across cell lines?

Contradictions may arise from cell-specific uptake or metabolic differences. Standardize assays using protocols from :

  • Use RPMI-1640 medium with 5% FBS.
  • Include controls for DMSO solvent effects (≤0.5% v/v).
  • Test against diverse lines (e.g., MCF-7, HEPG-2, WI-38 fibroblasts) to differentiate selective vs. general toxicity .

Basic: What impurities are common, and how are they characterized?

  • By-products : Unreacted sulfonyl chloride or thiadiazole intermediates.
  • Detection : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 220 nm UV detection).
  • Mitigation : Column chromatography (silica gel, gradient elution) removes polar/non-polar impurities .

Advanced: What computational methods predict target binding?

  • Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). highlights benzimidazole-thiazole analogs docked into enzyme active sites .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Basic: How is purity assessed post-synthesis?

  • Elemental Analysis : Match C, H, N percentages (e.g., ±0.3% tolerance) .
  • HPLC : Retention time consistency (e.g., 10–12 min on C18, 70:30 acetonitrile:water) .

Advanced: What strategies improve physiological stability?

  • pH Stability : Test degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 2.0).
  • Formulation : Encapsulation in liposomes (e.g., phosphatidylcholine-based) or PEGylation to enhance half-life .
  • Accelerated Stability Studies : 40°C/75% RH for 4 weeks to predict shelf-life .

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